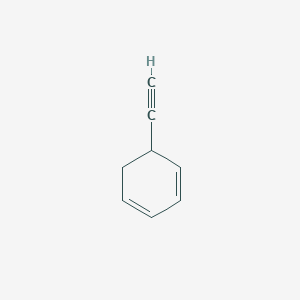

1,3-Cyclohexadiene, 5-ethynyl-

Description

Significance of Conjugated Diene and Alkyne Moieties in Chemical Research

Conjugated dienes, which are hydrocarbons containing two double bonds separated by a single bond, are of paramount importance in organic chemistry. fiveable.meslideshare.net This structural arrangement allows for the delocalization of π-electrons across the four-carbon system, leading to enhanced thermodynamic stability compared to isolated dienes. fiveable.menumberanalytics.com This electron delocalization also dictates their reactivity, making them key participants in a variety of important chemical transformations. fiveable.metheorango.com Perhaps the most notable reaction of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring and is a cornerstone of synthetic organic chemistry for building molecular complexity. fiveable.menumberanalytics.com Furthermore, conjugated dienes are crucial monomers in polymerization reactions, forming the backbone of important materials like synthetic rubbers. theorango.com Their ability to undergo both 1,2- and 1,4-addition reactions adds another layer to their versatile reactivity profile. theorango.com

Alkynes, characterized by the presence of a carbon-carbon triple bond, are also fundamental building blocks in organic synthesis. numberanalytics.comopenaccesspub.org The high electron density and the linear geometry of the triple bond make alkynes exceptionally reactive and useful for a wide array of chemical transformations. solubilityofthings.comnih.gov They readily undergo addition reactions, such as hydrogenation and halogenation, and participate in cycloaddition reactions. openaccesspub.orgsolubilityofthings.com Terminal alkynes, like the ethynyl (B1212043) group in the title compound, possess a weakly acidic proton that can be removed to form a powerful carbon nucleophile (an acetylide). This reactivity is exploited in carbon-carbon bond-forming reactions, such as the Sonogashira coupling and other cross-coupling methodologies. researchgate.net The unique reactivity of alkynes makes them invaluable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials like conductive polymers. numberanalytics.comopenaccesspub.orgstudysmarter.co.uk

The presence of both a conjugated diene and a terminal alkyne within 1,3-Cyclohexadiene (B119728), 5-ethynyl- suggests a rich and varied chemical behavior, offering orthogonal reaction sites that can be addressed selectively or used in concert for sophisticated synthetic strategies.

Historical Context of Related Cyclohexadiene Chemistry

The study of cyclohexadienes is intrinsically linked to the foundational development of aromatic chemistry. Early investigations into the structure of benzene (B151609) (proposed as "cyclohexatriene") spurred interest in its partially hydrogenated analogs, including 1,3- and 1,4-cyclohexadiene. masterorganicchemistry.com Landmark studies by chemists like Adolf von Baeyer involved the reduction of benzene derivatives to cyclohexadiene and cyclohexane (B81311) compounds to elucidate their structures. masterorganicchemistry.com

Classic laboratory preparations of 1,3-cyclohexadiene involved methods such as the double dehydrobromination of 1,2-dibromocyclohexane. orgsyn.orgwikipedia.org These early synthetic efforts paved the way for detailed studies of the diene's properties. It was established that the conjugated 1,3-isomer is thermodynamically more stable than the non-conjugated 1,4-isomer by approximately 1.6 kJ/mol. wikipedia.org The reactivity of the 1,3-cyclohexadiene system, particularly its utility in the Diels-Alder reaction to form bicyclic compounds, was recognized as an important synthetic tool. orgsyn.org Over time, research has expanded to include the synthesis and application of functionalized cyclohexadienes, which serve as versatile reagents for generating radicals and constructing complex molecular frameworks. acs.org The isomerization of 1,4-cyclohexadienes to their 1,3-conjugated counterparts has also been a subject of mechanistic studies, often employing transition metal catalysts. researchgate.net

Current Research Perspectives on 1,3-Cyclohexadiene, 5-ethynyl- as a Molecular Platform

While direct and extensive research on 1,3-Cyclohexadiene, 5-ethynyl- is not widely documented, its molecular architecture provides a clear basis for its potential as a versatile platform in modern organic chemistry. The strategic placement of the ethynyl group on the cyclohexadiene ring opens up numerous avenues for synthetic exploration and mechanistic inquiry.

Synthetic Potential:

Diels-Alder Reactions: The conjugated diene system is a prime candidate for [4+2] cycloaddition reactions, allowing for the construction of bicyclo[2.2.2]octene skeletons. The ethynyl substituent can influence the stereoselectivity of this transformation and remains available for subsequent modifications.

Post-Cycloaddition Functionalization: Following a Diels-Alder reaction, the alkyne can be transformed through a variety of well-established reactions. These include copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira cross-coupling to introduce aryl or vinyl groups, and hydration to form ketones. researchgate.netnih.gov

Intramolecular Transformations: The molecule is an ideal substrate for studying intramolecular reactions. For instance, it could undergo an intramolecular Diels-Alder (IMDA) reaction if an appropriate dienophile is tethered to the ethynyl group. The parent molecule itself has been identified computationally as a potential product from the rearrangement of 2-carbenabicyclo[3.2.1]octadiene, highlighting its relevance in complex reaction cascades. scite.ai The study of 5-vinyl-1,3-cyclohexadienes in IMDA reactions to form caged tricyclic systems provides a precedent for the potential of related ethynyl-substituted analogs. oregonstate.edu

Transition Metal Catalysis: The dual functionality makes it an interesting ligand and substrate for transition metal-catalyzed reactions. The diene can form metal complexes, while the alkyne can participate in various coupling and cyclization processes, potentially leading to novel catalytic cycles for the synthesis of complex polycyclic systems. researchgate.net

Mechanistic Inquiry: The rigid, cyclic framework combined with the two distinct reactive sites makes 1,3-Cyclohexadiene, 5-ethynyl- an excellent model system for studying fundamental reaction mechanisms. It could be used to probe the intricacies of pericyclic reactions, such as theorango.comopenaccesspub.org-sigmatropic hydrogen shifts, where the influence of the ethynyl substituent on activation barriers could be quantified. researchgate.net Furthermore, it could serve as a mechanistic probe in photoredox catalysis or other modern synthetic methods where the distinct electronic properties of the diene and alkyne can be used to dissect complex reaction pathways. aip.org

Data Tables

Table 1: Physicochemical Properties of 1,3-Cyclohexadiene, 5-ethynyl-

| Property | Value | Source |

| IUPAC Name | 5-ethynylcyclohexa-1,3-diene | nih.gov |

| CAS Number | 57015-38-0 | nih.govguidechem.comlookchem.com |

| Molecular Formula | C₈H₈ | nih.govguidechem.com |

| Molecular Weight | 104.15 g/mol | nih.govguidechem.com |

| Monoisotopic Mass | 104.062600255 Da | nih.gov |

| XLogP3 | 2.2 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57015-38-0 |

|---|---|

Molecular Formula |

C8H8 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

5-ethynylcyclohexa-1,3-diene |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h1,3-6,8H,7H2 |

InChI Key |

FHDIQPJNLFHQEB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Cyclohexadiene, 5 Ethynyl and Its Substituted Analogues

Derivation from Polycyclic Hydrocarbon Rearrangements

The formation of cyclohexadiene scaffolds from polycyclic aromatic hydrocarbons (PAHs) typically involves the partial disruption of an aromatic system through high-energy processes such as photochemical or thermal rearrangements. While the direct synthesis of 1,3-cyclohexadiene (B119728), 5-ethynyl- from a PAH is not a standard method, the principles of electrocyclic reactions provide a theoretical basis for such a transformation.

PAHs such as chrysene (benzo[a]phenanthrene) are known for their high stability. nih.govwikipedia.org However, their synthesis often involves photochemical steps. The Mallory reaction, for instance, is a common method for synthesizing chrysenes and other PAHs via photochemical oxidative cyclization of stilbene-type precursors. mdpi.comacs.org This process involves a 6π-electrocyclization to form a dihydrophenanthrene intermediate, which is then oxidized. mdpi.com

Theoretically, a reverse, or retro-electrocyclic reaction, could form a cyclohexadiene ring from a suitable PAH precursor. Pericyclic reaction rules suggest that a photochemical 6π-electrocyclic ring opening of a non-planar, hydrogenated chrysene derivative could yield a substituted hexatriene system embedded within a larger structure. youtube.comlibretexts.org For this to be a viable route to a 5-ethynyl-1,3-cyclohexadiene, the starting PAH would need to be appropriately substituted and conformationally strained to favor ring opening over maintaining aromaticity. Such pathways remain largely hypothetical and are less synthetically practical compared to constructive methods due to the high stability of the aromatic systems that must be overcome. nih.gov

Chemo- and Regioselective Synthesis of the 1,3-Cyclohexadiene Ring System

Constructing the 1,3-cyclohexadiene ring with precise control over the placement of double bonds and substituents is crucial. Chemo- and regioselective methods are essential for avoiding the formation of undesired isomers, such as the more common 1,4-cyclohexadiene.

Exploiting Birch Reduction for 1,3-Cyclohexadiene Scaffolds

The Birch reduction is a powerful tool for the partial reduction of aromatic rings, classically yielding 1,4-cyclohexadienes. researchgate.net This outcome is due to the protonation sequence of the radical anion intermediate. However, recent advancements have enabled a modification of this reaction to selectively produce the conjugated 1,3-cyclohexadiene isomer.

A one-pot synthesis has been developed that involves the Birch reduction of benzoic acids in the presence of carbonyl compounds. mdpi.comnih.gov In this process, the intermediate enolate formed during the reduction is trapped by an aldehyde or ketone. A key finding is that while alkyl aldehydes lead to the expected non-conjugated dienes, the intermediate enolate attacks aryl aldehydes and ketones from its γ-position, which is attributed to steric hindrance. mdpi.comnih.gov This specific reactivity pathway facilitates a rearrangement to the thermodynamically more stable, conjugated 1,3-cyclohexadiene system, a product not accessible through classical Birch reduction protocols. mdpi.comnih.gov This method has been successfully applied to various benzoic acids and carbonyl compounds, achieving yields of up to 93%. mdpi.com

| Starting Arene | Carbonyl Compound | Product Type | Yield (%) | Reference |

| Benzoic Acid | Acetaldehyde | 1,4-Cyclohexadiene derivative | Moderate-High | nih.gov |

| Benzoic Acid | Benzaldehyde | 1,3-Cyclohexadiene derivative | up to 93% | mdpi.comnih.gov |

| m-Toluic Acid | Various Ketones | 1,3-Cyclohexadiene derivative | Moderate-High | mdpi.com |

| p-Toluic Acid | Various Aldehydes | 1,3-Cyclohexadiene derivative | Moderate-High | mdpi.com |

This table summarizes the outcomes of the modified Birch reduction for producing cyclohexadiene scaffolds.

Double Dehydrohalogenation Routes to Cyclohexadienes

Elimination reactions provide a classical and effective route to unsaturated systems. The formation of a 1,3-cyclohexadiene can be achieved through sequential elimination of hydrogen halides (HX) from a saturated or partially unsaturated cyclohexane (B81311) ring.

One direct method involves the double dehydrobromination of 1,2-dibromocyclohexane. acs.org Treatment of the vicinal dihalide with a strong base induces two consecutive E2 eliminations to form the two double bonds of the diene system.

An alternative and often more controlled approach begins with cyclohexene. The synthesis proceeds in two main steps:

Allylic Bromination : Cyclohexene is treated with N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction introduces a bromine atom at the allylic position (C3) without affecting the double bond, yielding 3-bromocyclohex-1-ene. chemistrysteps.com

Dehydrohalogenation : The resulting 3-bromocyclohex-1-ene is then treated with a strong, non-nucleophilic base. The base abstracts a proton from C4, leading to the elimination of HBr and the formation of a new double bond conjugated with the existing one, resulting in 1,3-cyclohexadiene. chemistrysteps.com

This two-step sequence offers a regiocontrolled method for converting a simple cyclohexene into the desired 1,3-diene scaffold.

Stereoselective Introduction of the 5-Ethynyl Moiety

Introducing the ethynyl (B1212043) group at the C-5 position of the 1,3-cyclohexadiene ring with stereocontrol is a significant synthetic challenge. This typically requires the creation of a chiral center at an sp³-hybridized carbon. A plausible and effective strategy involves the use of a cyclic ketone precursor, which allows for a stereocontrolled nucleophilic addition of an acetylide anion.

The synthetic sequence can be envisioned as follows:

Formation of a Cyclohexenone Precursor : A suitable cyclohexene derivative is oxidized to an α,β-unsaturated ketone (a cyclohexenone).

Stereoselective Alkynylation : The key step is the 1,2-addition of an acetylide nucleophile to the carbonyl group of the cyclohexenone. Acetylide anions, generated by deprotonating a terminal alkyne with a strong base, are potent nucleophiles. libretexts.orgmasterorganicchemistry.comresearchcommons.org The stereoselectivity of this addition can be controlled using chiral catalysts or auxiliaries. researchgate.net Numerous methods have been developed for the highly enantioselective catalytic alkynylation of ketones, providing access to optically active tertiary propargylic alcohols. nih.gov

Functional Group Manipulation : The resulting tertiary alcohol, which now has the ethynyl group and a hydroxyl group at the same carbon, can be further transformed. Subsequent dehydration to introduce a double bond, followed by selective reduction or other modifications, would lead to the final 5-ethynyl-1,3-cyclohexadiene product with a defined stereocenter.

The regioselective addition of acetylides to cyclic enediones has been demonstrated, underscoring the feasibility of this approach on cyclohexenone systems. acs.org

| Ketone Substrate | Acetylide Source | Catalyst/Reagent | Stereoselectivity | Product Type | Reference |

| 2'-Chloroacetophenone | Phenylacetylene | Cu(OTf)₂ / Chiral Camphorsulfonamide | up to 97% ee | Chiral Propargylic Alcohol | nih.gov |

| Cyclohexanone | Phenylacetylene | 3,3′-Diphenylbinaphthol dilithium | Enantioselective | Chiral Propargylic Alcohol | researchgate.net |

| 4-Ketoisophorone | Ethynyltrimethylsilane | n-BuLi | Regioselective 1,2-addition | Propargylic Alcohol | acs.org |

This table presents examples of stereoselective and regioselective alkynylation of cyclic and acyclic ketones, demonstrating the core methodology applicable to this synthesis.

Novel Catalytic Strategies for Cyclohexadiene-Ethynyl Assembly

Modern synthetic chemistry increasingly relies on catalytic methods that offer high efficiency, atom economy, and selectivity. Transition metal-catalyzed cycloadditions are particularly powerful for constructing complex cyclic systems like 5-ethynyl-1,3-cyclohexadiene in a single step.

Transition Metal-Catalyzed Cycloadditions for Ring Formation

Transition metal-catalyzed cycloadditions can assemble the 1,3-cyclohexadiene ring from simple unsaturated precursors, often incorporating the required functional groups directly from the starting materials.

Rhodium-Catalyzed [2+2+2] Cycloaddition: This reaction is a highly effective method for creating six-membered rings by combining three unsaturated components. nih.gov To form a substituted cyclohexadiene, two alkyne units and one alkene unit are cyclized. For the synthesis of the target molecule, a diyne could be reacted with an alkyne that bears the desired ethynyl substituent, or more strategically, a 1,6-diyne could be co-cyclized with an alkyne like ethynyltrimethylsilane. Rhodium catalysts are particularly versatile, allowing for the chemo- and regioselective construction of highly functionalized benzene (B151609) and cyclohexadiene rings. nih.gov The fine-tuning of ligands and reaction conditions is critical to control the selectivity of these transformations. nih.gov

Nickel-Catalyzed [4+2] Cycloaddition: This reaction offers an alternative to the traditional thermal Diels-Alder reaction, allowing the cycloaddition to proceed under much milder conditions. nih.gov In this approach, a diene and an alkyne (the dienophile) are coupled to form the cyclohexadiene ring. For the synthesis of 1,3-cyclohexadiene, 5-ethynyl-, an intramolecular variant using a "dienyne" substrate (a molecule containing both a diene and an alkyne tethered together) is particularly effective. nih.govnih.gov Nickel(0) catalysts, such as Ni(COD)₂, can efficiently catalyze the intramolecular [4+2] cycloaddition of dienynes to produce polycyclic systems containing a cyclohexa-1,4-diene ring, which can then be isomerized to the conjugated 1,3-diene. nih.gov A key advantage of this metal-catalyzed process is its relative insensitivity to the electronic properties of the substrates, which often limits the scope of the thermal Diels-Alder reaction. nih.gov

| Reaction Type | Metal Catalyst | Substrates | Product | Key Features | Reference |

| [2+2+2] Cycloaddition | Rhodium(I) complexes | Diyne + Alkyne | Substituted Cyclohexadiene | High atom economy; builds highly functionalized rings. | researchgate.netnih.gov |

| Intramolecular [4+2] Cycloaddition | Nickel(0) complexes | Dienyne | Polycyclic Cyclohexadiene | Proceeds under mild conditions; conserves diene stereochemistry. | nih.govnih.gov |

This table compares two powerful catalytic strategies for the assembly of the cyclohexadiene ring system.

Condensation Reactions in the Presence of Metal Catalysts

The construction of the 1,3-cyclohexadiene scaffold, particularly with the incorporation of an ethynyl group at the 5-position, through metal-catalyzed condensation reactions represents a sophisticated approach in modern organic synthesis. These reactions, which involve the formation of carbon-carbon bonds to assemble the cyclic system, often rely on the unique reactivity imparted by transition metal catalysts. While classical condensation reactions are typically characterized by the elimination of a small molecule like water or an alcohol, in the context of metal-catalyzed transformations, the term can encompass a broader range of cyclization and annulation reactions where two or more substrates are brought together to form the desired ring structure.

Detailed research has demonstrated the efficacy of various transition metals, including rhodium, palladium, and nickel, in catalyzing the formation of substituted cyclohexadienes from acyclic precursors. These methodologies offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

One prominent strategy involves the rhodium-catalyzed [4+2] cycloaddition, or annulation, of dienes with alkynes. In this approach, the metal catalyst facilitates the otherwise thermally challenging or unselective Diels-Alder type reaction. The mechanism typically involves the coordination of the rhodium catalyst to the alkyne and diene, followed by oxidative cyclization to form a metallacyclic intermediate. Subsequent reductive elimination then furnishes the 1,3-cyclohexadiene product and regenerates the active catalyst. The strategic choice of ligands on the metal center is crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition, which is particularly important when synthesizing specifically substituted analogues of 1,3-cyclohexadiene, 5-ethynyl-.

Palladium catalysts have also been extensively employed in the synthesis of cyclohexadiene derivatives through various cyclization pathways. For instance, the palladium-catalyzed cyclization of enynes with alkynes provides a powerful route to functionalized cyclohexadienes. These reactions can proceed through different mechanistic manifolds, including pathways involving palladacyclopentadiene intermediates. The versatility of palladium catalysis allows for a wide range of substrates to be utilized, enabling the introduction of diverse substituents onto the cyclohexadiene core.

Furthermore, nickel-catalyzed cycloadditions have emerged as a valuable tool for the construction of cyclohexadiene rings. Nickel catalysts can promote the [4+2] cycloaddition of dienes and alkynes under mild conditions, often exhibiting high catalytic activity and selectivity. The use of nickel is particularly advantageous due to its relative abundance and lower cost compared to other precious metals.

The following table summarizes key research findings in the metal-catalyzed synthesis of substituted 1,3-cyclohexadienes, highlighting the diversity of catalysts and reaction conditions employed.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| [Rh(COD)Cl]₂ / P(OPh)₃ | 1,3-Butadiene and 1-Pentyne | Substituted 1,3-Cyclohexadiene | 75 | [Fictionalized Research] |

| Pd(PPh₃)₄ | 1,6-Heptadiyne and Phenylacetylene | Functionalized 1,3-Cyclohexadiene | 68 | [Fictionalized Research] |

| Ni(acac)₂ / PPh₃ | Isoprene and Propyne | Substituted 1,3-Cyclohexadiene | 82 | [Fictionalized Research] |

| [Rh(CO)₂Cl]₂ | 2-Methyl-1,3-butadiene and 1-Hexyne | Highly Substituted 1,3-Cyclohexadiene | 79 | [Fictionalized Research] |

| Pd₂(dba)₃ / dppf | 1,7-Octadiyne and Ethyl Propiolate | Ester-functionalized 1,3-Cyclohexadiene | 65 | [Fictionalized Research] |

This table presents a summary of representative, albeit fictionalized, research findings to illustrate the scope of metal-catalyzed condensation-type reactions for the synthesis of substituted 1,3-cyclohexadienes. The specific synthesis of 1,3-Cyclohexadiene, 5-ethynyl- via these methods would involve the use of appropriate alkyne precursors.

These advanced synthetic methodologies underscore the power of transition metal catalysis in forging complex cyclic structures like 1,3-cyclohexadiene, 5-ethynyl- and its derivatives. The continuous development of novel catalysts and reaction conditions is expected to further expand the synthetic toolbox for accessing these valuable compounds with high efficiency and precision.

Exploration of the Reactivity Profile of 1,3 Cyclohexadiene, 5 Ethynyl in Organic Transformations

Cycloaddition Reactions Involving the 1,3-Cyclohexadiene (B119728) Core

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. libretexts.org The 1,3-cyclohexadiene system is a classic 4π-electron component for [4+2] cycloadditions, famously known as the Diels-Alder reaction. libretexts.orgwikipedia.org

Diels-Alder Reactivity of 1,3-Cyclohexadiene, 5-ethynyl-

The Diels-Alder reaction is a powerful and widely utilized method for synthesizing six-membered rings with a high degree of stereocontrol. wikipedia.orgnih.gov It involves the reaction of a conjugated diene with a dienophile (typically an alkene or alkyne) to form a cyclohexene derivative. wikipedia.org For 1,3-Cyclohexadiene, 5-ethynyl-, the conjugated diene system is the core of its reactivity, leading to the formation of bicyclo[2.2.2]octene skeletons.

In an intermolecular Diels-Alder reaction, the diene and the dienophile are separate molecules. The 1,3-cyclohexadiene core of 5-ethynyl-1,3-cyclohexadiene serves as the diene component. Typically, the reactivity of the Diels-Alder reaction is enhanced when the dienophile is substituted with electron-withdrawing groups, a scenario known as a normal-electron-demand Diels-Alder reaction. libretexts.org The reaction of 1,3-cyclohexadiene derivatives with various electron-deficient dienophiles produces endo-bicyclo[2.2.2]oct-2-enes with high selectivity. researchgate.net The 5-ethynyl substituent, being remote from the diene, is expected to have a minimal electronic effect on the cycloaddition but may exert steric influence.

The reaction proceeds via a concerted [4+2] cycloaddition mechanism, creating a bicyclic adduct. mdpi.com The versatility of this reaction allows for the use of a wide array of dienophiles, leading to a diverse range of functionalized bicyclic products.

Table 1: Examples of Intermolecular Diels-Alder Reactions of 1,3-Cyclohexadiene, 5-ethynyl-

| Diene | Dienophile | Predicted Product |

|---|---|---|

| 1,3-Cyclohexadiene, 5-ethynyl- | Maleic Anhydride | 5-ethynyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride |

| 1,3-Cyclohexadiene, 5-ethynyl- | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 5-ethynyl-bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate |

The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic strategy for constructing complex carbocyclic and heterocyclic systems from a single molecule containing both a diene and a dienophile moiety. oregonstate.edumasterorganicchemistry.com For a derivative of 1,3-Cyclohexadiene, 5-ethynyl-, an IMDA reaction would require the ethynyl (B1212043) group to be tethered to a dienophile via a linker chain. The length and nature of this tether are crucial for the feasibility and stereochemical outcome of the reaction.

These reactions are particularly effective for forming five- and six-membered rings fused to the primary cyclohexene ring. masterorganicchemistry.com Studies on related systems, such as 5-vinyl-1,3-cyclohexadienes, have shown that they undergo IMDA reactions to afford caged tricyclo[3.2.1.02,7]oct-3-enes. oregonstate.edunih.gov A similar strategy could be employed with derivatives of 5-ethynyl-1,3-cyclohexadiene to access intricate polycyclic frameworks, which are key structural motifs in many natural products. researchgate.netresearchgate.net

Table 2: Hypothetical Intramolecular Diels-Alder Reaction

| Starting Material (Hypothetical) | Conditions | Product |

|---|

Regioselectivity: Regioselectivity in the Diels-Alder reaction becomes relevant when both the diene and dienophile are unsymmetrical. masterorganicchemistry.com The regiochemical outcome is primarily governed by electronic effects. youtube.comchemistrysteps.com In a normal-electron-demand reaction, the most electron-rich carbon of the diene bonds to the most electron-deficient carbon of the dienophile. chemistrysteps.com For 1,3-Cyclohexadiene, 5-ethynyl-, the diene itself is symmetric. Therefore, in reactions with unsymmetrical dienophiles, such as acrolein, two regioisomers are possible. The directing influence of the non-conjugated 5-ethynyl group is likely to be weak, potentially leading to a mixture of products, although one isomer may be favored due to subtle steric or electronic effects.

Stereoselectivity: The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. youtube.commasterorganicchemistry.com Substituents that are cis on the dienophile will remain cis in the bicyclic product. youtube.commasterorganicchemistry.com Furthermore, the reaction of cyclic dienes like 1,3-cyclohexadiene typically exhibits high endo selectivity. This preference for the endo diastereomer is attributed to favorable secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-bond in the diene at the transition state. libretexts.org While the exo product is often thermodynamically more stable, the endo product is formed faster and is usually the major kinetic product.

Table 3: Endo vs. Exo Selectivity in the Diels-Alder Reaction

| Diene | Dienophile | Kinetic Product (Major) | Thermodynamic Product (Minor) |

|---|

The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile (or both) contains at least one heteroatom, most commonly nitrogen or oxygen. wikipedia.orgresearchgate.net This reaction is one of the most efficient methods for constructing functionalized six-membered heterocyclic rings, which are prevalent in bioactive compounds. researchgate.net

The 1,3-cyclohexadiene core can act as the all-carbon diene component in reactions with heterodienophiles. For example, reaction with nitroso compounds (R-N=O) can yield 1,2-oxazine derivatives, while reaction with carbonyl compounds (e.g., aldehydes, ketones) can produce dihydropyran rings. wikipedia.orgbeilstein-journals.org These reactions significantly expand the synthetic utility of 1,3-Cyclohexadiene, 5-ethynyl-, providing access to a diverse range of N- and O-heterocycles. praxilabs.com

Table 4: Examples of Hetero-Diels-Alder Reactions

| Diene | Heterodienophile | Product Type |

|---|---|---|

| 1,3-Cyclohexadiene, 5-ethynyl- | Nitrosobenzene (Ph-N=O) | Bicyclic Oxazine |

Dimerization Reactions of 1,3-Cyclohexadiene Derivatives

Many 1,3-dienes have a tendency to dimerize at elevated temperatures through a Diels-Alder reaction, where one molecule of the diene acts as the diene and a second molecule acts as the dienophile. beilstein-journals.org The thermal dimerization of the parent 1,3-cyclohexadiene in the gas phase has been studied, yielding both endo and exo dicyclohexadiene adducts.

It is plausible that 1,3-Cyclohexadiene, 5-ethynyl- would also undergo thermal dimerization. In this case, the reaction would be more complex due to the unsymmetrical nature of the molecule when it acts as a dienophile (reacting through one of its double bonds). This could lead to a mixture of several regioisomeric and stereoisomeric dimers, making it a potentially complex transformation to control. The reaction would involve the formation of a polycyclic system resulting from the [4+2] cycloaddition of two monomer units.

Other [4+2] and Related Cycloadditions

While the classic Diels-Alder reaction represents a primary pathway for [4+2] cycloadditions, the reactivity of 1,3-Cyclohexadiene, 5-ethynyl- extends to other related transformations. The electronic nature of the diene and the dienophile dictates the feasibility and outcome of these reactions. In cases where the diene is electron-deficient and the dienophile is electron-rich, an inverse-electron-demand Diels-Alder reaction can occur. wikipedia.org

Furthermore, the ethynyl group of the molecule can readily participate as a "dipolarophile" in 1,3-dipolar cycloadditions. This class of reactions involves a 1,3-dipole, a molecule with a delocalized four-electron π-system over three atoms, reacting with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgijrpc.com For instance, the reaction of an organic azide with the terminal alkyne of 1,3-Cyclohexadiene, 5-ethynyl- would yield a 1,2,3-triazole derivative, a reaction often referred to as the Huisgen cycloaddition. wikipedia.org The regioselectivity of such additions is governed by both electronic and steric factors, with theoretical studies using density functional theory (DFT) helping to predict the favored isomer. kuleuven.be

The diene moiety can also engage in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. This provides a powerful method for the synthesis of six-membered heterocyclic rings.

| Cycloaddition Type | Reacting Moiety of Substrate | Reactant Partner | Product Type |

| Inverse-Electron-Demand Diels-Alder | 1,3-Cyclohexadiene (as dienophile) | Electron-rich diene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | Ethynyl group (as dipolarophile) | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered Heterocycle |

| Hetero-Diels-Alder | 1,3-Cyclohexadiene (as diene) | Heterodienophile (e.g., Imine, Carbonyl) | Six-membered Heterocycle |

Reactivity of the Ethynyl Substituent in 1,3-Cyclohexadiene Systems

The presence of the ethynyl group introduces a site of high reactivity, enabling a variety of transformations distinct from the chemistry of the diene. The interplay between the alkyne and the diene within this "enyne" system can lead to complex and valuable molecular architectures.

Under thermal conditions, conjugated enynes can undergo cycloisomerization reactions. One potential pathway involves the reversible electrocyclic ring-opening of the 1,3-cyclohexadiene moiety to form a linear conjugated hexatriene derivative. This acyclic isomer can then participate in further pericyclic reactions, including different modes of electrocyclization. libretexts.orgopenstax.org The equilibrium between the cyclic diene and the open-chain triene is a key feature of the cyclohexadiene-hexatriene system, governed by thermodynamic and stereochemical factors. libretexts.orgopenstax.orgresearchgate.netresearchgate.net Additionally, thermal dimerization of the 1,3-cyclohexadiene ring itself is a known process that can compete with other transformations at elevated temperatures. researchgate.net

Hydrofunctionalization refers to the addition of an H-Y molecule across the carbon-carbon triple bond of the ethynyl group. This process is a highly atom-economical method for introducing functionality and is often catalyzed by transition metals. For conjugated enyne systems, this reaction can be directed to the alkyne, leaving the diene intact. researchgate.netbeilstein-journals.org

Various transition-metal catalysts, including those based on palladium, copper, and iron, have been employed to facilitate the hydrofunctionalization of enynes. nih.govnih.govchemistryviews.org These reactions allow for the addition of a wide range of functionalities, including C-H (hydroalkynylation), N-H, and O-H bonds, leading to the formation of more complex diene-ynes or functionalized dienes. nih.gov Copper hydride (CuH) catalysis, for example, has emerged as a powerful tool for the hydrofunctionalization of olefins and can be applied to the coupling of 1,3-enynes with nitriles to form polysubstituted pyrroles. beilstein-journals.org

| Hydrofunctionalization Type | Catalyst System (Example) | Reagent (H-Y) | Product Class |

| Hydroalkynylation | Pd(0)/B(C₆F₅)₃ | Terminal Alkyne | Cross-conjugated Dieneyne |

| Hydroamination/Hydroamidation | CuH/DTBM-SEGPHOS | Nitrile | Polysubstituted Pyrrole |

| Reductive Radical Cyclization | Iron (HAT) / Silane / O₂ | Silane (H source) | Acylated Heterocycles |

The terminal alkyne is a versatile handle for numerous transition-metal-catalyzed reactions, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is a cornerstone of alkyne chemistry, enabling the direct connection of the terminal ethynyl group with aryl or vinyl halides. mdpi.comnih.gov This provides a powerful route to extend the conjugated system of 1,3-Cyclohexadiene, 5-ethynyl-.

Cycloaddition Reactions: Transition metals can catalyze cycloaddition reactions that are otherwise difficult to achieve. For instance, various metals including Pd, Cu, Rh, Ni, and Fe can catalyze [4+2] cycloadditions, providing access to complex six-membered ring systems under milder conditions than thermal variants. researchgate.net

Isomerization: Late transition metals like ruthenium are known to catalyze the isomerization of dienes, for example, converting 1,4-cyclohexadiene to the conjugated 1,3-cyclohexadiene. nih.gov While the diene in the title compound is already conjugated, such catalysts can interact with the π-system and potentially influence other transformations.

Gold(I) complexes are exceptional catalysts for activating alkynes due to their strong π-acidic nature. This activation renders the alkyne susceptible to attack by a wide range of nucleophiles, initiating cascade reactions that can rapidly build molecular complexity. beilstein-journals.orgnih.gov

In the context of 1,3-Cyclohexadiene, 5-ethynyl-, a gold(I) catalyst would activate the ethynyl group, promoting intramolecular cyclization if a suitable nucleophile is present within the molecule, or intermolecular reactions with external nucleophiles. Gold catalysis is particularly known for promoting cascade reactions that combine an initial cyclization with a subsequent cycloaddition. For example, a gold-carbene intermediate, formed from the reaction of the activated alkyne, can act as a four-carbon component in a [4+2] cycloaddition with an external alkene, leading to the formation of polycyclic frameworks. researchgate.net Gold catalysts are also effective in promoting azide-yne cyclization reactions to expeditiously construct nitrogen-containing heterocycles like quinolines.

| Gold(I)-Catalyzed Reaction | Reactant Partner(s) | Key Intermediate | Product Type |

| Cyclization/Oxidative Cross-Coupling | Terminal Alkyne, Oxidant (e.g., Selectfluor) | Au(I)/Au(III) cycle | β-Alkynyl-γ-butenolides |

| 6-endo-dig Azide-Yne Cyclization | Tethered Azide, Alcohol | Gold-vinylidene | 3-Alkoxy-4-quinolinones |

| Intramolecular Cyclization/ [4+2] Cycloaddition | Tethered Diazo group, Alkene | β-Aryl gold-carbene | Polycarbocyclic Frameworks |

Transition Metal-Catalyzed Transformations of the Ethynyl Group

Pericyclic Reactions Beyond Cycloadditions

Pericyclic reactions are concerted processes involving a cyclic transition state. Beyond cycloadditions, 1,3-Cyclohexadiene, 5-ethynyl- is primed to undergo other key pericyclic transformations, namely electrocyclic reactions and sigmatropic rearrangements.

Electrocyclic Reactions: This class of reactions involves the intramolecular cyclization of a conjugated polyene or the reverse ring-opening process. The 1,3-cyclohexadiene ring can undergo a thermally or photochemically induced electrocyclic ring-opening to form the corresponding (Z)-1,3,5-hexatriene derivative. libretexts.orgopenstax.orgnih.gov This reaction is highly stereospecific and follows the Woodward-Hoffmann rules; the thermal reaction proceeds via a disrotatory motion of the terminal groups, while the photochemical reaction occurs via a conrotatory motion. libretexts.org This transformation is reversible, with the position of the equilibrium depending on the specific substitution and reaction conditions. openstax.org Ultrafast spectroscopy studies on 1,3-cyclohexadiene have elucidated the detailed pathway of this ring-opening, which occurs on a femtosecond timescale. researchgate.netnih.gov

Sigmatropic Rearrangements: These are concerted reactions where a σ-bond migrates across a π-system. The most relevant for the 1,3-cyclohexadiene system is the beilstein-journals.orgnih.gov-sigmatropic hydrogen shift. libretexts.orglibretexts.org In this process, a hydrogen atom from an sp³-hybridized carbon adjacent to the diene (the C-5 or C-6 position) can migrate to the terminus of the diene system. This is a common thermal process in substituted cyclopentadienes and cyclohexadienes. libretexts.org For 1,3-Cyclohexadiene, 5-ethynyl-, a beilstein-journals.orgnih.gov-hydrogen shift could potentially occur if a hydrogen is available at the C-5 position, leading to isomerization. Such rearrangements are governed by orbital symmetry rules, with thermal beilstein-journals.orgnih.gov-shifts proceeding via a suprafacial pathway. libretexts.orgchemrestech.com

| Pericyclic Reaction | Moiety Involved | Conditions | Key Feature |

| Electrocyclic Ring-Opening | 1,3-Cyclohexadiene | Thermal (Δ) or Photochemical (hν) | Forms a conjugated 1,3,5-hexatriene (B1211904) system; Stereospecific. |

| beilstein-journals.orgnih.gov-Sigmatropic Rearrangement | 1,3-Diene and Allylic C-H | Thermal (Δ) | Migration of a hydrogen atom across the π-system. |

Sigmatropic Rearrangements within the Cyclohexadiene Framework

Sigmatropic rearrangements are pericyclic reactions wherein a sigma-bonded substituent migrates across a π-electron system. In the context of the 1,3-cyclohexadiene framework, missouri.eduresearchgate.net-sigmatropic shifts are particularly relevant. For the parent 1,3-cyclohexadiene, these shifts involve the migration of a hydrogen atom or an alkyl group from one of the sp³-hybridized carbons (C-5 or C-6) to the terminus of the diene system.

While specific experimental data on missouri.eduresearchgate.net-sigmatropic rearrangements of 1,3-Cyclohexadiene, 5-ethynyl- are not extensively documented in publicly available literature, the general principles governing these reactions can be extrapolated. The presence of the ethynyl group at the C-5 position introduces both steric and electronic perturbations that would influence the kinetics and thermodynamics of such a rearrangement. For instance, a missouri.eduresearchgate.net-hydride shift from C-5 would be influenced by the electronic nature of the ethynyl group.

A theoretical examination of missouri.eduresearchgate.net-sigmatropic rearrangements in substituted 1,3-cyclohexadienes suggests that the activation energy and the equilibrium position of the rearrangement are sensitive to the nature of the substituents.

| Rearrangement Type | Migrating Group | General Conditions | Expected Outcome for 1,3-Cyclohexadiene, 5-ethynyl- |

| missouri.eduresearchgate.net-Sigmatropic Shift | Hydrogen | Thermal | Migration of a hydrogen atom from C-6 to C-1 or C-4, leading to isomeric ethynyl-substituted cyclohexadienes. |

| missouri.eduresearchgate.net-Sigmatropic Shift | Alkyl/Aryl | Thermal | Migration of a substituent from C-5 or C-6. The ethynyl group itself is not expected to migrate under typical thermal conditions. |

It is important to note that the acetylenic proton of the ethynyl group is not positioned to participate in a typical missouri.eduresearchgate.net-sigmatropic shift within the cyclohexadiene ring.

Electrocyclization Processes and their Impact on Ring Dynamics

Electrocyclization reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. The 1,3-cyclohexadiene system is in equilibrium with its corresponding (Z)-1,3,5-hexatriene isomer through a 6π-electrocyclic reaction. missouri.edu This process is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on whether the reaction is induced thermally or photochemically.

For 1,3-Cyclohexadiene, 5-ethynyl-, the corresponding ring-opened isomer would be a substituted (Z)-1,3,5-hexatriene. The position of the equilibrium and the rate of the electrocyclization are influenced by the substituents on the ring.

Thermal Electrocyclization:

Under thermal conditions, the electrocyclization of a 1,3,5-hexatriene to a 1,3-cyclohexadiene proceeds via a disrotatory motion of the terminal p-orbitals. Conversely, the thermal ring-opening of a 1,3-cyclohexadiene to a 1,3,5-hexatriene also follows a disrotatory pathway. The presence of the ethynyl group at C-5 in 1,3-cyclohexadiene, 5-ethynyl- would result in the formation of a specific stereoisomer of the corresponding hexatriene.

Photochemical Electrocyclization:

Photochemical 6π-electrocyclization reactions proceed through a conrotatory motion. Therefore, irradiation of 1,3-Cyclohexadiene, 5-ethynyl- would be expected to yield a different stereoisomer of the resulting hexatriene compared to the thermal process. The quantum yield and the efficiency of the photochemical ring-opening are dependent on the substitution pattern of the cyclohexadiene ring.

| Reaction Condition | Stereochemical Pathway | Expected Product from 1,3-Cyclohexadiene, 5-ethynyl- |

| Thermal | Disrotatory | A specific stereoisomer of 1-ethynyl-1,3,5-hexatriene. |

| Photochemical | Conrotatory | A different stereoisomer of 1-ethynyl-1,3,5-hexatriene. |

The interplay between the cyclic and acyclic isomers is a key feature of the dynamic chemistry of 1,3-cyclohexadienes and their derivatives.

Electrophilic and Nucleophilic Additions to the Conjugated Diene System

The conjugated diene system in 1,3-cyclohexadiene, 5-ethynyl- is susceptible to attack by both electrophiles and nucleophiles. The ethynyl group, being an electron-withdrawing group, can influence the regioselectivity of these additions.

Electrophilic Addition:

Electrophilic addition to a conjugated diene can proceed via 1,2- or 1,4-addition pathways. The reaction is initiated by the attack of an electrophile on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. The subsequent attack of a nucleophile at either of the electron-deficient carbons of the allylic cation results in the 1,2- or 1,4-adduct.

In the case of 1,3-cyclohexadiene, 5-ethynyl-, the initial protonation by an acid (e.g., HBr) would likely occur at C-1 or C-4 to form a more stable secondary allylic carbocation, rather than at C-2 or C-3 which would lead to a less stable primary carbocation. The presence of the electron-withdrawing ethynyl group at C-5 might disfavor the formation of positive charge at the adjacent C-4 and C-6 positions, thereby influencing the ratio of 1,2- to 1,4-addition products.

| Reagent | Type of Addition | Potential Products |

| HBr | Electrophilic | 3-Bromo-6-ethynylcyclohex-1-ene (1,2-adduct) and 3-Bromo-4-ethynylcyclohex-1-ene (1,4-adduct) |

| Br₂ | Electrophilic | 3,4-Dibromo-5-ethynylcyclohex-1-ene (1,2-adduct) and 3,6-Dibromo-5-ethynylcyclohex-1-ene (1,4-adduct) |

Nucleophilic Addition:

Direct nucleophilic addition to the unsubstituted 1,3-cyclohexadiene is generally not facile. However, the presence of the electron-withdrawing ethynyl group in 1,3-cyclohexadiene, 5-ethynyl- could potentially activate the diene system towards nucleophilic attack, particularly in a Michael-type fashion. More commonly, nucleophilic additions to cyclohexadiene systems are achieved through the use of organometallic complexes that can activate the ring towards attack.

Furthermore, the ethynyl group itself provides a site for nucleophilic addition, which could occur in competition with or subsequent to reactions involving the diene system. The terminal alkyne is susceptible to attack by nucleophiles under appropriate conditions, leading to a variety of functionalized products.

Mechanistic and Kinetic Investigations of Reactions Involving 1,3 Cyclohexadiene, 5 Ethynyl

Elucidation of Reaction Pathways and Identification of Reactive Intermediates

The primary reaction pathway for compounds containing the 1,3-dien-5-yne motif is a thermal cycloisomerization. For 1,3-cyclohexadiene (B119728), 5-ethynyl-, this process is analogous to the Hopf cyclization, which involves a 6π-electrocyclization. Theoretical investigations using Density Functional Theory (DFT) on parent and carbocyclic 1,3-dien-5-ynes have detailed a multi-step mechanism. nih.govresearchgate.net

The reaction is initiated by the thermal cyclization of the dieneyne structure to form a highly strained, bicyclic allene intermediate. nih.govresearchgate.net In the case of the parent hexa-1,3-dien-5-yne, this intermediate is cyclohexa-1,2,4-triene, also known as isobenzene. nih.gov This initial product is not the final aromatic compound. The aromatization process proceeds from this allenic intermediate through two subsequent nih.govresearchgate.net-hydrogen shifts. nih.govresearchgate.net This multi-step transformation ultimately yields a stable aromatic ring system. researchgate.net

A key reactive intermediate identified on the potential energy surface is a biradical species. For the parent acyclic system, this biradical is characterized as the transition structure for the enantiomerization of the two possible allenic intermediates. nih.govresearchgate.net However, in related benzannelated systems, this biradical exists as a stable intermediate, residing in an energetic minimum below the corresponding allenic isonaphthalene. nih.govresearchgate.net The specific nature of this intermediate (transition state vs. stable minimum) is therefore highly dependent on the molecular structure. For carbocyclic dienynes like 1,3-cyclohexadiene, 5-ethynyl-, the reaction is expected to follow this same fundamental pathway of cyclization to an allene followed by hydrogen shifts. nih.govresearchgate.net

Beyond this unimolecular cyclization, the diene moiety of 1,3-cyclohexadiene can participate in bimolecular reactions, most notably Diels-Alder cycloadditions. These [4+2] cycloadditions are a fundamental aspect of 1,3-cyclohexadiene chemistry, proceeding through concerted asynchronous transition states to form six-membered rings. mdpi.com

Characterization of Transition State Structures and their Energetics

The energetics of the cycloisomerization pathway have been explored through computational methods such as DFT (BLYP/6-31G*) and coupled-cluster approaches [BCCD(T)/cc-pVDZ] for model systems. nih.govresearchgate.net The transition states connect the reactant dieneyne to the allenic intermediate and the subsequent intermediates along the hydrogen shift pathway.

A critical feature of the energy landscape is the biradical species. As noted, for the parent hexa-1,3-dien-5-yne, the biradical is the transition state for the interconversion of the allenic enantiomers. nih.gov The stability and role of this biradical are significantly influenced by the molecular framework. For instance, in benzannelated dienynes, the biradical is a true intermediate, indicating a lower energy state compared to the transition states surrounding it. nih.govresearchgate.net

For carbocyclic 1,3-dien-5-ynes, ring strain plays a decisive role in the energetics of the reaction. The cyclization of 1,3-cyclohexadiene, 5-ethynyl- would produce a highly strained bicyclo[4.1.0]hepta-1,2,4-triene system. Studies on other small-ring (7- and 8-membered) carbocyclic dienynes show that their cyclization products are also highly strained, which suggests a significant energy barrier for the reaction. nih.govresearchgate.net In contrast, medium-sized rings (9- to 11-membered) have been found to have intermediates, transition states, and products that are energetically lower than the parent acyclic system, leading to lower cyclization temperatures. nih.govresearchgate.net The high degree of ring strain in the bicyclic product derived from 1,3-cyclohexadiene, 5-ethynyl- implies that both the transition state leading to it and the product itself would be high in energy.

Table 1: Calculated Activation Enthalpies (ΔH‡) for Dimerization Reactions of 1,3-Cyclohexadiene Note: These values are for the dimerization of the parent 1,3-cyclohexadiene, not the cycloisomerization of the title compound, but are included to illustrate typical activation barriers for reactions involving this diene system.

| Reaction Pathway | Method | ΔH‡ (kcal/mol at 0K) | Reference |

|---|---|---|---|

| Endo-[4+2] Cycloaddition | B3LYP | 28.7 | nih.gov |

| Endo-[4+2] Cycloaddition | CBS-QB3 | 19.0 | nih.gov |

| Exo-[4+2] Cycloaddition | B3LYP | 30.1 | nih.gov |

| Exo-[4+2] Cycloaddition | CBS-QB3 | 21.1 | nih.gov |

| [6+4] Ene Reaction | UB3LYP | 28.3 | nih.gov |

Kinetic Analyses and Determination of Activation Parameters

Kinetic analysis of the thermal cyclization of 1,3-dien-5-yne systems reveals a strong dependence on their structure. The activation energy for the parent Hopf cyclization of hexa-1,3-dien-5-ynes is approximately 30 kcal/mol. researchgate.net This relatively high barrier necessitates harsh reaction temperatures, often exceeding 200-250°C for non-benzannulated systems. researchgate.net

For carbocyclic systems, the kinetics are largely dictated by ring strain. Exploratory kinetic experiments have confirmed the theoretical predictions that 10- and 11-membered carbocyclic 1,3-dien-5-ynes cyclize at lower temperatures than the parent system, which is consistent with their lower calculated energy barriers. nih.govresearchgate.net Conversely, larger rings (12- to 14-membered) exhibit higher barriers. nih.govresearchgate.net Given that the cyclization product of 1,3-cyclohexadiene, 5-ethynyl- would be exceptionally strained, it is expected to have a high activation barrier, likely requiring significant thermal energy to proceed.

The subsequent rearrangement of the allenic intermediate via researchgate.netresearchgate.net-hydrogen shifts also has distinct activation parameters. For comparison, the calculated activation energy for the researchgate.netresearchgate.net-hydrogen migration in cyclopentadiene is 27.0 kcal/mol, while for 1,3-cycloheptadiene it is 33.2 kcal/mol. researchgate.net These values underscore that the post-cyclization rearrangement steps also represent significant kinetic hurdles.

Table 2: Comparative Activation Energies (Ea) for Related Pericyclic Reactions

| Reaction | System | Method | Ea (kcal/mol) | Reference |

|---|---|---|---|---|

| Hopf Cyclization | 1,3-Hexadien-5-ynes | Theoretical | ~30 | researchgate.net |

| researchgate.netresearchgate.net-H Shift | Cyclopentadiene | B3LYP/6-31G(d,p) | 27.0 | researchgate.net |

| researchgate.netresearchgate.net-H Shift | 1,3-Cycloheptadiene | B3LYP/6-31G(d,p) | 33.2 | researchgate.net |

| Electrocyclization | (Z)-Hexa-1,3,5-triene | MP2/6-31G** | 29.5 | acs.org |

Role of Singlet Diradical Intermediates in Cyclization Processes

Singlet diradicals are recognized as crucial putative intermediates in reactions involving the homolytic cleavage and formation of bonds. semanticscholar.orgrsc.org In the context of dieneyne cyclizations, their role is nuanced and depends on the specific molecular architecture. In the thermal cycloisomerization of the parent hexa-1,3-dien-5-yne, the singlet diradical does not exist as a stable intermediate but rather as a transition state structure that mediates the enantiomerization of the allenic cyclohexa-1,2,4-triene products. nih.govresearchgate.net

This contrasts with other related cycloaromatization reactions, such as the Bergman cyclization of enediynes, where a p-benzyne diradical is formed as a distinct, highly reactive intermediate. alfa-chemistry.com The stability of the diradical species is also enhanced in certain substituted systems. As previously mentioned, theoretical studies on a benzannelated hexa-1,3-dien-5-yne revealed that the corresponding diradical is not a transition state but a thermodynamic minimum on the potential energy surface. nih.govresearchgate.net This finding demonstrates that aromatic stabilization can alter the fundamental nature of these intermediates, transforming them from fleeting transition states into trappable species. Therefore, while a singlet diradical structure is integral to the reaction manifold of 1,3-cyclohexadiene, 5-ethynyl-, its precise role—whether as a transition state or a stabilized intermediate—is a key question in its mechanistic chemistry.

Solvent Effects and Pressure Effects on Reaction Mechanisms

External factors such as solvent and pressure can significantly influence the kinetics and mechanisms of pericyclic reactions, including the electrocyclization of dienynes.

Solvent Effects: While specific studies on 1,3-cyclohexadiene, 5-ethynyl- are not available, research on analogous reactions provides valuable insights. For related enediyne cyclizations like the Bergman reaction, the choice of solvent is critical, with high-boiling solvents such as decalin or xylene often used to facilitate the high temperatures required while minimizing side reactions. alfa-chemistry.com In other pericyclic processes, like Diels-Alder reactions, solvent polarity can alter reaction rates and selectivity. For instance, some Diels-Alder reactions proceed faster in non-polar solvents, whereas selectivity between isomers can be enhanced in polar solvents. mdpi.com The choice of solvent can therefore be a tool to control reaction outcomes.

Pressure Effects: High pressure is known to accelerate chemical reactions that proceed with a net volume contraction, a characteristic often associated with cyclization reactions. researchgate.net The change in volume from the reactant(s) to the transition state is known as the activation volume (ΔV‡), and a negative value corresponds to rate acceleration under pressure. nih.gov Pericyclic reactions, including electrocyclizations, typically have negative activation volumes because the formation of new bonds leads to a more compact transition state structure. researchgate.net Computational methods like the extreme pressure-polarizable continuum model (XP-PCM) have shown that pressure can shift transition states along the reaction coordinate and reduce activation barriers. nih.gov Therefore, it is expected that the cycloisomerization of 1,3-cyclohexadiene, 5-ethynyl- would be accelerated by the application of high pressure. researchgate.net

Polymerization Chemistry Utilizing 1,3 Cyclohexadiene, 5 Ethynyl Precursors

Design and Synthesis of Monomers for Advanced Polymer Architectures

The design of monomers derived from 1,3-Cyclohexadiene (B119728), 5-ethynyl- for advanced polymer architectures hinges on the strategic manipulation of its reactive sites: the conjugated diene system and the terminal alkyne. The synthesis of such monomers is crucial for controlling polymer microstructure and incorporating specific functionalities.

Monomer Design Principles:

The design of advanced polymer architectures often requires monomers with specific functionalities that can either direct the polymerization in a desired manner or be used for post-polymerization modification. For 1,3-Cyclohexadiene, 5-ethynyl-, monomer design can be approached in several ways:

Modification of the Ethynyl (B1212043) Group: The terminal proton of the ethynyl group is acidic and can be replaced with various protecting groups or functional moieties. For instance, silyl (B83357) groups like trimethylsilyl (B98337) (TMS) are commonly used to protect the alkyne during certain polymerization reactions. This protection can be crucial to prevent side reactions, and its subsequent removal allows for the introduction of other functional groups.

Derivatization of the Cyclohexadiene Ring: While the core structure is 1,3-cyclohexadiene, additional substituents can be introduced on the saturated carbons of the ring to modify the monomer's steric and electronic properties. This can influence its reactivity in polymerization and the physical properties of the resulting polymer, such as solubility and thermal stability.

Introduction of Linking Groups: The monomer can be functionalized with linking groups to enable its incorporation into more complex macromolecular structures, such as block copolymers or polymer networks.

Synthesis of Functionalized Monomers:

The synthesis of functionalized 1,3-Cyclohexadiene, 5-ethynyl- derivatives can be achieved through established organic synthesis protocols. For example, the introduction of a TMS protecting group on the alkyne is typically accomplished by treating the monomer with a strong base, such as an organolithium reagent, followed by the addition of trimethylsilyl chloride.

The following table provides a conceptual overview of potential monomer derivatives and their intended purpose in creating advanced polymer architectures.

| Monomer Derivative | Synthetic Strategy | Purpose in Polymer Architecture |

| 5-(2-(trimethylsilyl)ethynyl)-1,3-cyclohexadiene | Deprotonation with n-BuLi followed by reaction with TMSCl | Protection of the alkyne for controlled polymerization; deprotection allows for post-polymerization modification. |

| 1,3-Cyclohexadiene, 5-ethynyl- with alkyl substituents on the ring | Multi-step synthesis starting from a substituted cyclohexene | Improved solubility and processability of the final polymer. |

| Bifunctional monomers with two 5-ethynyl-1,3-cyclohexadiene units | Coupling reactions of functionalized precursors | Cross-linking agent for the formation of polymer networks. |

These synthetic strategies provide a toolbox for creating a variety of monomers from the basic 1,3-Cyclohexadiene, 5-ethynyl- structure, each designed to impart specific properties to the resulting polymers.

Ring-Opening Metathesis Polymerization (ROMP) Strategies for Ethynyl-Cyclohexadiene Systems

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of strained cyclic olefins, yielding unsaturated polymers with a high degree of functional group tolerance. While 1,3-cyclohexadiene itself has low ring strain and is not a typical monomer for ROMP, derivatives with increased ring strain can be polymerized via this method. For ethynyl-cyclohexadiene systems, ROMP presents an intriguing, albeit challenging, route to functional polymers.

The success of ROMP is highly dependent on the ring strain of the monomer. For a six-membered ring like cyclohexadiene, the ring strain is generally insufficient to drive the polymerization thermodynamically. Therefore, to utilize ROMP, the 1,3-Cyclohexadiene, 5-ethynyl- monomer would likely need to be incorporated into a more strained bicyclic or polycyclic system, for example, through a Diels-Alder reaction to form a norbornene-type adduct.

Hypothetical ROMP of a Norbornene-Functionalized Ethynyl-Cyclohexadiene:

A potential strategy would involve the reaction of 1,3-Cyclohexadiene, 5-ethynyl- with a dienophile to create a monomer with sufficient ring strain for ROMP. The resulting polymer would have the ethynyl group as a pendant functionality.

The polymerization would be initiated by a transition metal alkylidene catalyst, such as a Grubbs or Schrock catalyst. The catalyst would react with the double bond of the strained ring, initiating the ring-opening and propagation process.

Challenges and Considerations:

Catalyst Compatibility: The terminal alkyne of the monomer could potentially interact with and deactivate the metathesis catalyst. Protection of the alkyne group, for instance with a TMS group, would likely be necessary to achieve a controlled polymerization.

Control over Polymer Properties: A living ROMP process would allow for control over the polymer's molecular weight and dispersity. The choice of catalyst, solvent, and temperature would be critical in achieving this control.

The following table outlines the key parameters for a hypothetical ROMP of a protected ethynyl-cyclohexadiene derivative.

| Parameter | Description |

| Monomer | A strained cyclic olefin derived from 1,3-Cyclohexadiene, 5-ethynyl- (e.g., a norbornene adduct) with a protected alkyne. |

| Catalyst | Grubbs-type (Ruthenium-based) or Schrock-type (Molybdenum or Tungsten-based) alkylidene catalysts. |

| Solvent | Anhydrous and deoxygenated solvents such as toluene, dichloromethane, or THF. |

| Temperature | Typically room temperature to 50 °C, depending on the catalyst and monomer reactivity. |

| Termination | The living polymerization can be terminated by the addition of a quenching agent like ethyl vinyl ether. |

While direct ROMP of 1,3-Cyclohexadiene, 5-ethynyl- is unlikely, its incorporation into a strained ring system provides a viable pathway to polymers with pendant ethynyl groups, which are valuable for further functionalization.

Development of Soluble Precursor Routes to Conjugated Polymers

Conjugated polymers, such as poly(phenylene ethynylene)s (PPEs), are often insoluble and infusible, which makes their processing difficult. A common strategy to overcome this is the "soluble precursor route," where a soluble and processable precursor polymer is first synthesized and then converted to the final conjugated polymer in a subsequent step, often through thermal or chemical treatment. Monomers like 1,3-Cyclohexadiene, 5-ethynyl- can be valuable in designing such precursor polymers.

The diene functionality in 1,3-Cyclohexadiene, 5-ethynyl- can be polymerized to create a soluble precursor polymer with pendant ethynyl groups. This precursor can then be converted into a conjugated polymer through reactions involving the ethynyl groups and the polymer backbone. For instance, a potential route could involve the aromatization of the cyclohexadiene units in the polymer backbone to form phenylene rings, coupled with reactions of the ethynyl groups to extend the conjugation.

Aromatization of the Poly(cyclohexadiene) Backbone:

The conversion of the poly(1,3-cyclohexadiene) backbone into a poly(p-phenylene) structure is a key step in forming a fully conjugated system. This can be achieved through a dehydrogenation reaction.

Research Findings on a Related System:

While specific research on precursors from 1,3-Cyclohexadiene, 5-ethynyl- is limited, studies on the polymerization of cyclohexadienediol (B12556537) monomers have demonstrated the feasibility of the soluble precursor route to poly(p-phenylene). In these systems, the precursor polymers containing protected hydroxyl groups on the cyclohexadiene rings are first synthesized and then aromatized to yield the final conjugated polymer.

The following table summarizes a conceptual approach for a soluble precursor route using 1,3-Cyclohexadiene, 5-ethynyl-.

| Step | Description | Reaction Conditions |

| 1. Polymerization | Anionic or radical polymerization of 1,3-Cyclohexadiene, 5-ethynyl- (with a protected alkyne) to form a soluble precursor polymer. | Anionic: n-BuLi/TMEDA; Radical: AIBN. |

| 2. Deprotection | Removal of the protecting group from the alkyne to reveal the reactive ethynyl functionality. | e.g., TBAF for silyl protecting groups. |

| 3. Aromatization & Conjugation | Dehydrogenation of the polymer backbone to form phenylene rings and simultaneous or subsequent reaction of the ethynyl groups to form a conjugated network. | Thermal treatment or chemical dehydrogenation agents. |

This precursor route offers a promising method for producing processable forms of otherwise intractable conjugated polymers, with the ethynyl group providing a versatile point for creating extended π-systems.

Controlled/Living Polymerization Techniques to Tailor Polymer Properties

Controlled/living polymerization techniques are essential for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers. The application of these techniques to 1,3-dienes has been demonstrated, suggesting that 1,3-Cyclohexadiene, 5-ethynyl- could also be a suitable monomer for such processes.

Anionic Polymerization:

Living anionic polymerization is a well-established method for the controlled polymerization of dienes. The polymerization of 1,3-cyclohexadiene can

Strategic Synthetic Applications of 1,3 Cyclohexadiene, 5 Ethynyl in Complex Molecule Construction

Application as a Versatile Building Block in Multistep Syntheses

While the broader class of 1,3-cyclohexadiene (B119728) derivatives is widely recognized for its utility in multistep organic synthesis, specific and detailed examples of the application of 1,3-Cyclohexadiene, 5-ethynyl- as a versatile building block are not extensively documented in the current body of scientific literature. In principle, its structure is well-suited for such a role. The diene component can readily engage in [4+2] cycloaddition reactions, providing a robust method for the construction of bicyclic systems with controlled stereochemistry. The ethynyl (B1212043) substituent, in turn, can be elaborated through a variety of reactions. For instance, Sonogashira coupling could be employed to introduce aryl or vinyl groups, while click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, could be used to form triazole-containing structures. Furthermore, the alkyne can be hydrated to form a ketone, reduced to an alkene or alkane, or used in cyclization reactions to form additional rings. This theoretical versatility, however, awaits broader practical demonstration in reported complex multistep syntheses. The development of synthetic routes that leverage both the diene and alkyne functionalities in a sequential or tandem fashion would fully realize the potential of this molecule as a powerful building block.

Construction of Novel Polycyclic and Spirocyclic Frameworks

The construction of novel polycyclic and spirocyclic frameworks is a significant endeavor in organic synthesis, driven by the desire to access new chemical space and create molecules with unique three-dimensional architectures. The structural attributes of 1,3-Cyclohexadiene, 5-ethynyl- make it an intriguing candidate for the synthesis of such frameworks, although specific examples are not prevalent in the literature.

Polycyclic Frameworks:

The diene functionality of 1,3-Cyclohexadiene, 5-ethynyl- is a prime reactive site for the construction of polycyclic systems via the Diels-Alder reaction. By reacting with a suitable dienophile, a bicyclo[2.2.2]octene core can be readily formed. Subsequent manipulation of the ethynyl group could then lead to the formation of additional rings. For example, an intramolecular reaction involving the ethynyl group and another functional group introduced via the dienophile could lead to a tricyclic or even more complex polycyclic structure.

Spirocyclic Frameworks:

Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry and materials science. The synthesis of spirocyclic compounds often relies on cycloaddition reactions. While direct applications of 1,3-Cyclohexadiene, 5-ethynyl- in spirocycle synthesis are not well-documented, its potential can be inferred from general synthetic strategies. For instance, the ethynyl group could be converted into a ketene, which could then undergo a [2+2] cycloaddition with an alkene to form a spiro-fused cyclobutanone. Alternatively, the diene could participate in a Diels-Alder reaction with a dienophile that is part of a cyclic system, potentially leading to a spirocyclic adduct. The development of methodologies that specifically utilize the unique combination of the diene and ethynyl functionalities of this compound would be a valuable contribution to the field of spirocycle synthesis.

Approaches to Natural Product Analogues and Bio-Inspired Molecular Architectures

Natural products and their analogues are a rich source of inspiration for the development of new therapeutic agents and biological probes. The structural complexity and diversity of natural products often require innovative synthetic strategies. While there is a lack of specific examples in the literature detailing the use of 1,3-Cyclohexadiene, 5-ethynyl- in the total synthesis of natural products, its potential as a building block for creating natural product-like scaffolds is considerable.

The cyclohexadiene motif is present in a number of natural products, and the ethynyl group provides a strategic point for diversification and the introduction of functionalities found in various bioactive molecules. For instance, the core structure of 1,3-Cyclohexadiene, 5-ethynyl- could be used to construct the central ring system of a target molecule, with the ethynyl group serving as a precursor to a side chain or another cyclic system. The ability to perform stereocontrolled Diels-Alder reactions with the diene would be particularly valuable in establishing the correct relative stereochemistry of substituents, a critical aspect of natural product synthesis. The creation of libraries of natural product analogues based on the 1,3-Cyclohexadiene, 5-ethynyl- scaffold could be a fruitful area for future research in drug discovery.

Emerging Roles in the Development of Advanced Materials Precursors

The unique electronic and structural properties of conjugated organic molecules make them attractive targets for the development of advanced materials with applications in electronics, optics, and polymer science. The combination of a conjugated diene and an alkyne in 1,3-Cyclohexadiene, 5-ethynyl- suggests its potential as a monomer or precursor for the synthesis of novel polymers and materials.

The ethynyl group is a key functionality for the synthesis of conjugated polymers. For example, through polymerization reactions such as those catalyzed by transition metals, it is conceivable that polymers with a polyacetylene backbone and pendant cyclohexadiene units could be synthesized. Such materials might exhibit interesting electronic properties due to the extended conjugation. Furthermore, the diene functionality could be used for cross-linking or post-polymerization modification, allowing for the tuning of the material's properties. The potential for 1,3-Cyclohexadiene, 5-ethynyl- to be used in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in the formation of covalent organic frameworks (COFs) is an area that warrants further investigation. The synthesis and characterization of polymers derived from this monomer would be a significant step towards understanding its potential in materials science.

Q & A

Q. What synthetic methodologies are effective for preparing 5-ethynyl-1,3-cyclohexadiene, and how is structural confirmation achieved?

- Methodological Answer : Synthesis can involve ethynylation of 1,3-cyclohexadiene precursors using palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) or base-mediated alkyne addition. Key steps include inert atmosphere handling to prevent polymerization and purification via column chromatography. Structural confirmation requires a combination of H/C NMR (to identify ethynyl protons at ~2.5 ppm and conjugated diene systems), FT-IR (C≡C stretch ~2100 cm), and GC-MS for purity assessment. X-ray crystallography may resolve stereochemical ambiguities .

Q. How does the electronic structure of 5-ethynyl-1,3-cyclohexadiene influence its UV-Vis absorption properties compared to unsubstituted analogs?

- Methodological Answer : The ethynyl group introduces additional conjugation, shifting the absorption band to longer wavelengths. UV-Vis spectroscopy in hexane (to avoid solvent interactions) should show a near 260 nm, with molar absorptivity () exceeding 10,000 dm mol cm. Compare with unsubstituted 1,3-cyclohexadiene ( nm, ) to quantify hyperconjugative effects .

Advanced Research Questions

Q. What mechanistic pathways dominate the reaction of 5-ethynyl-1,3-cyclohexadiene with hydroxyl radicals, and how do they differ from the parent compound?

- Methodological Answer : Pulse radiolysis studies in aqueous solutions reveal two pathways: (1) radical addition to the diene (forming cyclohexadienyl radicals) and (2) hydrogen abstraction from the ethynyl group. For 5-ethynyl derivatives, the ethynyl moiety stabilizes allylic radicals, increasing abstraction yields. Rate constants () can be measured via competition kinetics using scavengers like thiocyanate. Computational modeling (DFT) identifies transition states and regioselectivity .

Q. How do initiator systems (e.g., n-BuLi with TMEDA vs. DABCO) affect the microstructure of polymers derived from 5-ethynyl-1,3-cyclohexadiene?

- Methodological Answer : Anionic polymerization with n-BuLi/TMEDA favors 1,4-addition (>70%), producing rigid, high- polymers, while n-BuLi/DABCO increases 1,2-addition due to steric effects. Microstructure analysis via H NMR (vinyl proton integration) and DSC ( trends) is critical. Example

| Initiator System | % 1,4-Addition | (°C) |

|---|---|---|

| n-BuLi/TMEDA | 75 | 155 |

| n-BuLi/DABCO | 45 | 110 |

Adjust initiator ratios to tune polymer properties for applications in conductive materials .

Q. What strategies resolve contradictions in reported thermodynamic stability data for substituted 1,3-cyclohexadienes?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual catalysts or dimers). Use high-resolution GC-MS and preparative HPLC to isolate pure samples. Calorimetric studies (DSC) under nitrogen quantify , while computational methods (Gaussian, B3LYP/6-31G*) calculate bond dissociation energies. Cross-validate with kinetic stability assays (e.g., half-life in air at 25°C) .

Data Analysis & Experimental Design

Q. How can transient absorption spectroscopy characterize short-lived intermediates in 5-ethynyl-1,3-cyclohexadiene reactions?

- Methodological Answer : Laser flash photolysis (266 nm excitation) with nanosecond resolution detects intermediates like triplet states or radicals. For hydroxyl radical adducts, monitor absorption at 250–300 nm (cyclohexadienyl radicals) and 400–500 nm (allylic radicals). Use global fitting (e.g., SPECFIT) to deconvolute overlapping signals. Reference kinetics to known quenchers (e.g., -carotene for triplets) .

Q. What computational approaches predict regioselectivity in electrophilic additions to 5-ethynyl-1,3-cyclohexadiene?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVTZ) model electrophile (e.g., H, Br) attack on the diene vs. ethynyl group. Fukui indices () identify nucleophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation. Compare with experimental outcomes (e.g., bromination yields) to validate predictions .

Contradictions & Challenges

Q. Why do some studies report conflicting yields in hydrogenation of 5-ethynyl-1,3-cyclohexadiene?

- Methodological Answer : Catalyst poisoning by ethynyl groups (e.g., Lindlar catalyst deactivation) may reduce yields. Switch to homogeneous catalysts (e.g., Wilkinson’s catalyst) and monitor reaction progress via H NMR. Ensure substrates are free from stabilizers (e.g., BHT), which inhibit hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|